molecular formula C11H13F3O2 B1532526 2-Butoxy-4-(trifluoromethyl)phenol CAS No. 1881321-90-9

2-Butoxy-4-(trifluoromethyl)phenol

Cat. No.: B1532526
CAS No.: 1881321-90-9
M. Wt: 234.21 g/mol
InChI Key: PLDAEUQAFPHWQF-UHFFFAOYSA-N
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Description

2-Butoxy-4-(trifluoromethyl)phenol is an organic compound characterized by a phenol group with a trifluoromethyl substituent at the 4-position and a butoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-4-(trifluoromethyl)phenol typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-(trifluoromethyl)phenol as the starting material.

  • Butoxylation: The phenol group undergoes a nucleophilic substitution reaction with butyl bromide or butyl chloride in the presence of a base such as potassium carbonate (K2CO3) to introduce the butoxy group.

  • Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and reduce by-products. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

  • Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

  • Reduction: The trifluoromethyl group can be reduced under specific conditions.

  • Substitution: The butoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) and a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions typically use strong bases such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized phenols.

  • Reduction: Trifluoromethylated alcohols or other reduced derivatives.

  • Substitution: Derivatives with different nucleophiles replacing the butoxy group.

Scientific Research Applications

2-Butoxy-4-(trifluoromethyl)phenol has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.

  • Industry: The compound is used in the manufacture of specialty chemicals and materials.

Comparison with Similar Compounds

2-Butoxy-4-(trifluoromethyl)phenol is similar to other phenolic compounds with different substituents. Some similar compounds include:

  • 4-(Trifluoromethyl)phenol: Lacks the butoxy group.

  • 2-Butoxyphenol: Lacks the trifluoromethyl group.

  • 2-(Trifluoromethoxy)phenol: Has a trifluoromethoxy group instead of a butoxy group.

Uniqueness: The presence of both the trifluoromethyl and butoxy groups in this compound gives it unique chemical and physical properties compared to its analogs. These properties can influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-butoxy-4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O2/c1-2-3-6-16-10-7-8(11(12,13)14)4-5-9(10)15/h4-5,7,15H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDAEUQAFPHWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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